molecular formula C14H17N3O3S B5484822 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B5484822
M. Wt: 307.37 g/mol
InChI Key: UAYKQKKVHJIAFP-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a methoxymethyl group attached to the thiadiazole ring and a methoxyphenyl group attached to the propanamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, thiosemicarbazide can be reacted with formic acid to yield 1,3,4-thiadiazole-2-thiol.

    Introduction of the Methoxymethyl Group: The thiadiazole-2-thiol can be further reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethyl group at the 5-position of the thiadiazole ring.

    Formation of the Propanamide Moiety: The final step involves the reaction of the methoxymethyl-substituted thiadiazole with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the propanamide moiety, potentially converting it to an amine.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Methoxymethyl group oxidation can yield methoxyformyl derivatives.

    Reduction: Reduction of the propanamide moiety can produce the corresponding amine.

    Substitution: Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features suggest it may have pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used as a lead compound for drug development.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism by which N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide exerts its effects likely involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxymethyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide
  • 3-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

Compared to similar compounds, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide stands out due to the presence of the methoxyphenyl group, which may confer unique biological activities and chemical reactivity. This structural difference can influence the compound’s pharmacokinetics, binding properties, and overall efficacy in various applications.

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant

These activities largely stem from their ability to interact with various biological targets such as enzymes and receptors, modulating their functions.

The biological activity of this compound is believed to involve:

  • Inhibition of key enzymes: Thiadiazole derivatives can bind to the active sites of enzymes, inhibiting their activity.
  • Modulation of ion channels: Some studies suggest that these compounds can affect voltage-gated ion channels, which are crucial in neuronal signaling.

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant potential of thiadiazole derivatives through various models:

CompoundModel UsedDose (mg/kg)Protection (%)
This compoundMES10080%
Another Thiadiazole DerivativePTZ10066.67%

The above data indicate significant anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The compound exhibited protection rates comparable to established anticonvulsants without notable toxicity .

Anticancer Activity

Thiadiazole derivatives have also shown promise in anticancer applications. For instance:

StudyCell LineIC50 (µM)Activity
Thiadiazole Derivative ADU145 (Prostate Cancer)0.01High Antitumor Activity
Thiadiazole Derivative BK562 (Leukemia)0.02High Antitumor Activity

These findings suggest that compounds like this compound may inhibit tumor growth effectively .

Case Studies

Case Study 1: Anticonvulsant Activity Evaluation
A study evaluated various thiadiazole derivatives for anticonvulsant activity using MES and PTZ models. The results indicated that certain derivatives provided significant protection against seizures at doses as low as 30 mg/kg with minimal side effects observed during neurotoxicity assessments .

Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cancer cell lines (DU145 and K562) demonstrated that thiadiazole derivatives exhibited potent cytotoxic effects with IC50 values in the nanomolar range. These results underline the potential of these compounds as candidates for further development in cancer therapeutics .

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-19-9-13-16-17-14(21-13)15-12(18)8-5-10-3-6-11(20-2)7-4-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKQKKVHJIAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330487
Record name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878430-11-6
Record name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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